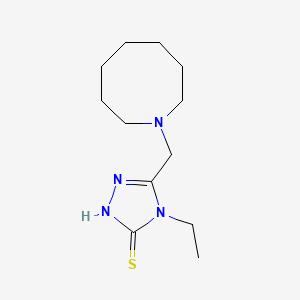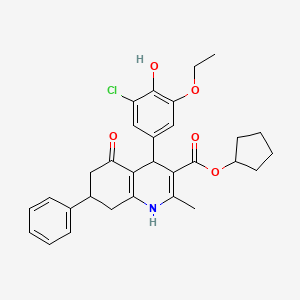![molecular formula C16H23Cl2NO B4964768 1-[5-(2,4-dichlorophenoxy)pentyl]piperidine](/img/structure/B4964768.png)
1-[5-(2,4-dichlorophenoxy)pentyl]piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[5-(2,4-dichlorophenoxy)pentyl]piperidine, also known as MDPV, is a synthetic cathinone that has gained popularity as a recreational drug. However, MDPV has also been the subject of scientific research due to its potential medicinal properties. In
Mécanisme D'action
1-[5-(2,4-dichlorophenoxy)pentyl]piperidine acts as a reuptake inhibitor of dopamine, norepinephrine, and serotonin. It has been shown to have a higher affinity for the dopamine transporter than cocaine, which may contribute to its increased potency. 1-[5-(2,4-dichlorophenoxy)pentyl]piperidine also has an affinity for the sigma-1 receptor, which may play a role in its psychoactive effects.
Biochemical and Physiological Effects:
1-[5-(2,4-dichlorophenoxy)pentyl]piperidine has been shown to increase locomotor activity and induce hyperthermia in animal models. It has also been shown to increase dopamine and norepinephrine levels in the brain, which may contribute to its euphoric effects. However, 1-[5-(2,4-dichlorophenoxy)pentyl]piperidine has also been shown to have negative effects on the cardiovascular system, including hypertension and tachycardia.
Avantages Et Limitations Des Expériences En Laboratoire
1-[5-(2,4-dichlorophenoxy)pentyl]piperidine has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high potency, which makes it useful for studying the dopamine transporter and other neurological processes. However, 1-[5-(2,4-dichlorophenoxy)pentyl]piperidine is also highly addictive and has potential for abuse, which may limit its usefulness in certain research settings.
Orientations Futures
There are several future directions for research on 1-[5-(2,4-dichlorophenoxy)pentyl]piperidine. One area of interest is its potential use as a treatment for ADHD and other dopamine-related disorders. Another area of interest is its potential use as a local anesthetic. Additionally, further research is needed to fully understand the mechanism of action of 1-[5-(2,4-dichlorophenoxy)pentyl]piperidine and its effects on the brain and body.
Méthodes De Synthèse
1-[5-(2,4-dichlorophenoxy)pentyl]piperidine can be synthesized through a multi-step process that involves the reaction of 1-benzylpiperidine with 2,4-dichlorobenzyl chloride. The resulting product is then reacted with 1-bromo-5-pentanone to yield 1-[5-(2,4-dichlorophenoxy)pentyl]piperidine. This synthesis method has been well-documented in scientific literature and has been used to produce 1-[5-(2,4-dichlorophenoxy)pentyl]piperidine for research purposes.
Applications De Recherche Scientifique
1-[5-(2,4-dichlorophenoxy)pentyl]piperidine has been the subject of scientific research due to its potential medicinal properties. It has been shown to have an affinity for the dopamine transporter, which makes it a potential candidate for the treatment of attention deficit hyperactivity disorder (ADHD) and other dopamine-related disorders. 1-[5-(2,4-dichlorophenoxy)pentyl]piperidine has also been studied for its potential use as a local anesthetic due to its ability to block sodium channels.
Propriétés
IUPAC Name |
1-[5-(2,4-dichlorophenoxy)pentyl]piperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23Cl2NO/c17-14-7-8-16(15(18)13-14)20-12-6-2-5-11-19-9-3-1-4-10-19/h7-8,13H,1-6,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEVVRHCBSXMZPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCCCCOC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[5-(2,4-Dichlorophenoxy)pentyl]piperidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,1'-[1,6-hexanediylbis(oxy)]bis(2,6-dimethyl-4-nitrobenzene)](/img/structure/B4964685.png)
![ethyl [3-(4-bromophenyl)-2,5-dioxo-1-imidazolidinyl]acetate](/img/structure/B4964691.png)

![5-methoxy-2-{[methyl(1-methyl-4-piperidinyl)amino]methyl}phenol](/img/structure/B4964697.png)
![5-{[5-(dimethylamino)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4964700.png)
![3-(4-chlorophenyl)-11-(2-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4964717.png)
![4-[(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl acetate](/img/structure/B4964720.png)
![5-{[5-(2-chloro-4-nitrophenyl)-2-furyl]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4964725.png)
![4-{[1-methyl-4-(1-piperidinyl)butyl]thio}phenol](/img/structure/B4964727.png)

![2,4-dichloro-1-[3-(2-ethoxyphenoxy)propoxy]benzene](/img/structure/B4964741.png)
![1-[(4-chlorobenzyl)oxy]-3-(2-pyridinylsulfinyl)-2-propanol](/img/structure/B4964751.png)
![N-[2-(tert-butylthio)ethyl]-4-[(phenylthio)methyl]benzamide](/img/structure/B4964757.png)
